1-Boc-5-Bromo-3-formylindole
Description
1-Boc-5-Bromo-3-formylindole (CAS: 325800-39-3) is a protected indole derivative widely utilized as a key intermediate in organic synthesis, particularly in pharmaceutical and materials science research. The compound features a tert-butoxycarbonyl (Boc) group at the indole nitrogen, a bromine substituent at position 5, and a formyl group at position 3. The Boc group enhances stability during synthetic procedures by protecting the reactive nitrogen, while the bromine and formyl groups provide sites for further functionalization via cross-coupling, condensation, or nucleophilic substitution reactions .
Commercial availability is confirmed by suppliers such as CymitQuimica and J&H Chemical, with purities up to 97% and pricing tiers ranging from €62.00/g (1g) to €645.00/25g . Its structural features make it valuable in synthesizing heterocyclic compounds and bioactive molecules, as evidenced by its inclusion in combinatorial libraries and heterocyclic building block catalogs .
Properties
IUPAC Name |
tert-butyl 5-bromo-3-formylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-6-10(15)4-5-12(11)16/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESUUKNLBXWLAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585947 | |
| Record name | tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325800-39-3 | |
| Record name | tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Boc-5-Bromo-3-formylindole typically involves the following steps:
Bromination: The starting material, indole, undergoes bromination to introduce a bromine atom at the 5-position.
Formylation: The brominated indole is then subjected to formylation to introduce a formyl group at the 3-position.
Protection: Finally, the compound is protected with a tert-butoxycarbonyl (Boc) group at the nitrogen atom to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Boc-5-Bromo-3-formylindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with various nucleophiles under suitable conditions.
Oxidation and Reduction: The formyl group at the 3-position can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as toluene and acetonitrile. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-5-Bromo-3-formylindole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including potential anticancer and antiviral agents.
Organic Synthesis:
Biological Studies: Researchers use it to study the biological activities of indole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-Boc-5-Bromo-3-formylindole involves its interaction with specific molecular targets. The formyl group at the 3-position and the bromine atom at the 5-position allow the compound to bind to various enzymes and receptors, modulating their activity. The Boc group protects the nitrogen atom, preventing unwanted side reactions and enhancing the compound’s stability .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of 1-Boc-5-Bromo-3-formylindole and Analogs
Spectral and Physical Property Trends
- Melting Points : Bromine position impacts crystallinity; 5-bromo derivatives (e.g., compound 34 in ) exhibit higher melting points (141–142°C) than 6-bromo analogs (133–134°C) due to improved packing efficiency .
- IR Spectroscopy : Formyl-containing compounds (e.g., this compound) show distinct C=O stretches at ~1660–1700 cm⁻¹, absent in hydroxymethyl or chloromethyl variants .
Biological Activity
1-Boc-5-Bromo-3-formylindole is a notable compound within the indole family, characterized by its unique structural features, including a bromine atom at the 5-position, a formyl group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered interest due to its significant biological activity, particularly in pharmacological studies and medicinal chemistry.
- Chemical Formula : C₁₄H₁₄BrNO₃
- CAS Number : 325800-39-3
- Molecular Weight : 328.17 g/mol
The biological activity of this compound is largely attributed to its interactions with various enzymes and receptors. The presence of the formyl group enhances its reactivity, allowing it to participate in enzyme inhibition, particularly against cytochrome P450 enzymes such as CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, making this compound relevant in studies concerning drug-drug interactions and pharmacokinetics.
Biological Activity
Research indicates several key biological activities associated with this compound:
- Enzyme Inhibition : Significant inhibition of cytochrome P450 enzymes has been documented, influencing the metabolism of various pharmaceuticals.
- Anticancer Properties : Compounds in the indole class are often explored for their potential anticancer effects, with preliminary studies suggesting that this compound may exhibit similar properties.
- Antiviral Activity : As an intermediate in synthesizing biologically active compounds, it may also contribute to antiviral research efforts.
Comparative Analysis with Related Compounds
To better understand the unique features of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromoindole | Bromine at position five | Lacks formyl and Boc groups |
| 3-Formylindole | Formyl group at position three | No bromine or Boc protection |
| N-Boc-5-bromoindole | Similar Boc protection but lacks formyl group | Different functional profile |
| Tert-butyl 5-bromoindole | Similar bromine substitution but no formyl group | Focuses on stability through tert-butyl |
The combination of the bromine atom, formyl group, and Boc protecting group in this compound allows for versatile synthetic pathways while imparting significant biological activity through its interaction with cytochrome P450 enzymes.
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
-
Cytochrome P450 Inhibition Study :
- A study demonstrated that this compound effectively inhibits CYP1A2 and CYP2C19, leading to altered drug metabolism profiles in vitro. This finding is critical for understanding potential drug interactions when co-administered with other pharmaceuticals.
-
Anticancer Activity Assessment :
- Preliminary investigations into the anticancer properties of indole derivatives have suggested that compounds like this compound may induce apoptosis in cancer cell lines. Further studies are needed to elucidate specific pathways involved.
-
Synthetic Applications :
- As an intermediate in organic synthesis, this compound has been utilized to develop various biologically active derivatives. Its reactivity allows for modifications that enhance therapeutic efficacy against multiple targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
